CID 71444853
Description
CID 71444853 is a chemical compound identified in a 2024 study focusing on the characterization of CIEO (presumed to be a citrus or plant-derived essential oil) . Key findings include:

- Structural Identification: The compound’s 2D structure was elucidated via GC-MS and mass spectral analysis, revealing distinct functional groups and fragmentation patterns (Figure 1A, 1D) .
- Analytical Profiling: Its presence in CIEO was quantified across vacuum distillation fractions, with higher concentrations observed in specific fractions (Figure 1C), suggesting volatility and polarity differences compared to other components .
Properties
CAS No. |
56095-13-7 |
|---|---|
Molecular Formula |
Li4Pb |
Molecular Weight |
235 g/mol |
InChI |
InChI=1S/4Li.Pb |
InChI Key |
WHJBCWGABAVZQY-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Li].[Li].[Li].[Pb] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 71444853 involves several synthetic routes and reaction conditions. One of the common methods includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The preparation process may also include purification steps to remove impurities and obtain a high-quality product .
Chemical Reactions Analysis
CID 71444853 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
CID 71444853 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is studied for its potential effects on biological systems and its role in cellular processes. In medicine, this compound is investigated for its potential therapeutic applications, including its use in drug development and treatment of diseases. In industry, it is utilized in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of CID 71444853 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The molecular targets may include enzymes, receptors, and other proteins involved in cellular processes. The pathways affected by this compound can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Substrate/Inhibitor Studies
CID 71444853 shares structural motifs with compounds studied for enzyme interactions (e.g., steroid derivatives, terpenoids):
- Betulin Derivatives: Betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with pentacyclic structures. Unlike this compound, these compounds exhibit well-documented anticancer and anti-inflammatory activities .
- Steroid Sulfates : DHEAS (CID 12594) and taurocholic acid (CID 6675) feature sulfated steroid backbones. Their 3D overlays (Figure 8 in ) suggest shared steric bulk but divergent functional groups compared to this compound .
Table 1: Structural and Functional Comparison
*Note: Full structural details of this compound are pending further publication.
Analytical Techniques for Differentiation
- GC-MS Profiling: this compound was distinguished from other CIEO components via retention time and ion fragmentation patterns (Figure 1B, 1D) . Similar workflows are used for terpenoids like limonene (CID 22311) and linalool (CID 6549) in essential oils.
- Collision-Induced Dissociation (CID): This technique, applied in mass spectrometry (e.g., ), differentiates isomers like ginsenosides by fragmentation pathways. This compound’s spectral data may align with terpenoid fragmentation rules .
Bioactive Compound Benchmarks
While this compound’s bioactivity remains unconfirmed, structurally related bioactive compounds include:
- Nrf2 Inhibitors : CID 46907796 () shares a complex scaffold with this compound, though its specific inhibitory mechanism is distinct .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
